molecular formula C19H18BrNO5 B3987793 (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B3987793
M. Wt: 420.3 g/mol
InChI Key: QPUCFVJQKORGKJ-UHFFFAOYSA-N
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Description

(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by its hybrid heterocyclic framework. The molecule features:

  • A pyrrolidine-2,3-dione core, a five-membered ring with two ketone groups, which is a common pharmacophore in bioactive molecules due to its hydrogen-bonding capacity and structural rigidity .
  • A 3-bromophenyl substituent at position 5, contributing electron-withdrawing effects and steric bulk that may enhance binding to hydrophobic pockets in biological targets .
  • A furan-2-yl(hydroxy)methylidene group at position 4, providing a conjugated system that could participate in π-π stacking or redox interactions .
  • A 3-methoxypropyl chain at position 1, which improves solubility and modulates pharmacokinetic properties .

Molecular Formula: C₂₀H₁₈BrNO₆ (estimated based on structural analogs) . Molecular Weight: ~445–450 g/mol (approximated from similar compounds in and ).

Properties

IUPAC Name

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO5/c1-25-9-4-8-21-16(12-5-2-6-13(20)11-12)15(18(23)19(21)24)17(22)14-7-3-10-26-14/h2-3,5-7,10-11,16,23H,4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUCFVJQKORGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the bromophenyl and furan groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Key Functional Groups and Potential Reactions

The compound’s structure enables multiple reaction pathways:

Functional Group Potential Reactions
Hydroxy group on furan Oxidation (e.g., to ketone), acetylation, or substitution (e.g., with nucleophiles).
Bromophenyl substituent Nucleophilic aromatic substitution (e.g., with amines, thiols), elimination, or coupling.
Pyrrolidine-2,3-dione Nucleophilic attack (e.g., with amines, hydrazines), reduction, or cleavage of the dione.
Methoxypropyl side chain Hydrolysis (e.g., under acidic/basic conditions), oxidation, or alkylation.

Oxidation of the Hydroxy Group

The hydroxy group on the furan moiety can undergo oxidation to form a ketone or carbonyl compound. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic conditions.

  • Product : A furan-2-carbonyl derivative, altering the compound’s electronic properties.

  • Monitoring : IR spectroscopy (disappearance of –OH stretch, appearance of C=O stretch).

Substitution at the Bromophenyl Group

The bromophenyl substituent is susceptible to nucleophilic aromatic substitution:

  • Reagent : Amines (e.g., NH₃, aniline) or thiols (e.g., SH⁻).

  • Product : Phenyl-substituted derivatives with amino or thiol groups.

  • Conditions : High temperatures, polar aprotic solvents (e.g., DMF).

Reaction with Nucleophiles at the Pyrrolidine-2,3-dione Core

The electrophilic carbonyl groups in the dione moiety react with nucleophiles:

  • Reagent : Hydrazines, amines, or Grignard reagents.

  • Product : Hydrazones, imines, or alkylated derivatives.

  • Mechanism : Nucleophilic attack at the carbonyl carbons, followed by tautomerization.

Cleavage of the Dione Moiety

The pyrrolidine-2,3-dione can undergo hydrolytic cleavage:

  • Reagent : Strong acids (e.g., HCl) or bases (e.g., NaOH).

  • Product : A dicarboxylic acid or amine derivative, depending on conditions.

  • Monitoring : TLC or NMR (disappearance of dione protons) .

Modification of the Methoxypropyl Side Chain

The methoxypropyl group may undergo:

  • Hydrolysis : Acidic or basic conditions (e.g., H₂SO₄, KOH) to cleave the ether linkage.

  • Oxidation : Conversion to a carbonyl group using oxidants like PCC or KMnO₄.

Spectroscopic Monitoring of Reactions

Reactions are typically monitored using:

  • IR spectroscopy : To track functional group changes (e.g., –OH, C=O, C–Br).

  • ¹H NMR : To confirm structural integrity and reaction completeness.

  • Mass spectrometry : For molecular weight verification and purity assessment .

Challenges and Considerations

  • Regioselectivity : Controlled synthesis is critical to avoid side reactions (e.g., over-oxidation).

  • Stability : The bromophenyl group may undergo debromination under harsh conditions.

  • Solubility : Functional groups like the methoxypropyl chain may influence reaction efficiency .

Scientific Research Applications

Overview

The compound (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential in various scientific fields. Its unique structural features, including a pyrrolidine core and furan moiety, suggest diverse applications in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound has been studied for its potential antitumor and antimicrobial properties. Pyrrolidine derivatives are known to inhibit cancer cell proliferation, making this compound a candidate for further exploration in cancer therapy. Additionally, its structural components may interact with biological targets such as enzymes or receptors, which can be investigated through binding affinity studies.

In silico predictions indicate that this compound could exhibit various biological activities based on its structure. Similar compounds have shown:

  • Antimicrobial effects against a range of pathogens.
  • Anti-inflammatory properties , which may be beneficial in treating chronic inflammatory diseases .

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through various organic reactions. Understanding the reaction mechanisms involved can provide insights into developing more complex molecules for pharmaceutical applications. The optimization of reaction conditions is crucial for maximizing yield and purity during synthesis.

Case Studies and Research Findings

Several studies have highlighted the applications of similar pyrrolidine derivatives:

StudyFindings
Investigated the synthesis of methylene-bis-benzofuranyl compounds, noting their biological activity against cancer cell lines.
Explored the use of pyrrolidine derivatives in drug development, focusing on their interaction with specific molecular targets.
Analyzed the structural similarities between various compounds, suggesting common pathways for their biological effects.

These studies emphasize the relevance of structural features in determining biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors or enzymes, while the furan ring and pyrrolidine-2,3-dione core may modulate various biochemical processes. These interactions can lead to changes in cellular functions and contribute to the compound’s biological effects.

Comparison with Similar Compounds

Key Trends :

  • Heterocycle Swap : Replacing furan with thiophene (e.g., ) enhances electron density and may alter binding kinetics to sulfur-binding enzymes .
  • Chain Modifications : Longer alkoxy chains (e.g., 3-methoxypropyl vs. 2-methoxyethyl) balance solubility and metabolic stability .

Q & A

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

  • Methodological Answer : SC-XRD data (Rajni Swamy et al., 2012) reveal that hydrogen bonding between the hydroxy-methylidene group and adjacent carbonyl oxygen stabilizes the crystal lattice, impacting solubility and melting point. Hirshfeld surface analysis quantifies these interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

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